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molecular formula C5H7N3O2 B1670680 Dimetridazole CAS No. 551-92-8

Dimetridazole

Cat. No. B1670680
M. Wt: 141.13 g/mol
InChI Key: IBXPYPUJPLLOIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04021442

Procedure details

600 parts of formic acid (85%), 225 parts of 2-methyl-5-nitroimidazole and 250 parts of dimethyl sulfate are heated in a stirred vessel for 4 hours under reflux (80° C.). The formic acid is then distilled off in vacuo. The residue which remains is dissolved in 400 parts of water neutralized to pH 1.8 with aqueous ammonia solution and cooled to from 0° to +5° C. The unreacted 2-methyl-5-nitroimidazole is deposited and is centrifuged off. The mixture is then adjusted to pH 10 with aqueous ammonia solution and 1,2-dimethyl-5-nitroimidazole is separated at 10° C. 75 parts of 2-methyl-5-nitroimidazole and 145 parts of 1,2-dimethyl-5-nitroimidazole of the melting point 137° to 140° C. are obtained. The yield based on reacted 2-methyl-5-nitroimidazole is 87% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]([N+:7]([O-:9])=[O:8])=[CH:5][N:6]=1.S(OC)(O[CH3:14])(=O)=O>C(O)=O>[CH3:1][C:2]1[NH:3][C:4]([N+:7]([O-:9])=[O:8])=[CH:5][N:6]=1.[CH3:14][N:3]1[C:4]([N+:7]([O-:9])=[O:8])=[CH:5][N:6]=[C:2]1[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC(=CN1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The formic acid is then distilled off in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue which remains is dissolved in 400 parts of water
TEMPERATURE
Type
TEMPERATURE
Details
cooled to from 0° to +5° C
CUSTOM
Type
CUSTOM
Details
is separated at 10° C

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(=CN1)[N+](=O)[O-]
Name
Type
product
Smiles
CN1C(=NC=C1[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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